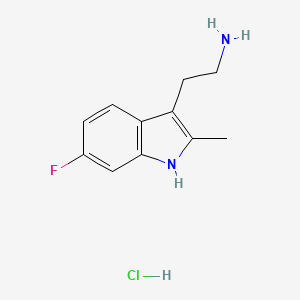

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Descripción general

Descripción

2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic molecules. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a fluorine atom at the 6th position and a methyl group at the 2nd position of the indole ring, with an ethanamine side chain attached to the 3rd position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves several steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Fluorination and Methylation: Introduction of the fluorine atom at the 6th position and the methyl group at the 2nd position can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

Attachment of Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate haloalkane.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethanamine side chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the indole ring or the side chain, using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under elevated temperatures and sometimes in the presence of a catalyst.

Major Products:

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of reduced indole derivatives or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antidepressant Activity

Research has indicated that compounds with indole structures, particularly those modified with fluorine, exhibit potential antidepressant effects. The mechanism is believed to involve the modulation of serotonin receptors, which are critical in mood regulation. Studies have shown that 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can enhance serotonin levels in the brain, thereby alleviating symptoms of depression . -

Antipsychotic Properties

Similar to its antidepressant effects, this compound has been explored for its antipsychotic potential. The interaction with dopamine receptors is a focal point of research, as alterations in dopaminergic signaling are implicated in various psychotic disorders. Preliminary studies suggest that this compound may help in managing symptoms associated with schizophrenia . -

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals and reduce neuronal apoptosis has been documented in vitro .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with various receptors and enzymes, particularly those involved in neurotransmission, due to its structural similarity to serotonin and other indoleamines.

Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparación Con Compuestos Similares

Tryptamine: A naturally occurring indoleamine with a similar structure but lacking the fluorine and methyl groups.

Serotonin: A neurotransmitter with a similar indole core but different functional groups.

6-Fluoroindole: A simpler indole derivative with only the fluorine substitution.

Uniqueness: 2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain receptors, while the methyl group can influence its pharmacokinetic profile.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Actividad Biológica

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C11H13FN2·HCl

- Molecular Weight : 232.69 g/mol

- CAS Number : To be determined based on specific databases.

Research indicates that the biological activity of this compound may be attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. The indole structure is known to facilitate binding to serotonin receptors, which are crucial in mood regulation and other neurophysiological processes.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of this compound.

Antidepressant Activity

Studies have shown that compounds with similar indole structures exhibit antidepressant-like effects. For instance, derivatives have been evaluated for their ability to act as serotonin transporter (SERT) ligands, which play a significant role in the modulation of serotonin levels in the brain .

Antimicrobial Properties

Research into related compounds has demonstrated antimicrobial activity against various bacterial strains. For example, compounds that share structural similarities with this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLXZMCDSMOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.